molecular formula C21H23FN2O4 B2511251 (E)-2-(2-fluorophenoxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide CAS No. 1235689-96-9

(E)-2-(2-fluorophenoxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2511251
CAS No.: 1235689-96-9
M. Wt: 386.423
InChI Key: GWNLCXBBOJMZCV-BQYQJAHWSA-N
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Description

(E)-2-(2-fluorophenoxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic small molecule features a piperidine core, a structural motif frequently found in compounds that act as modulators of G Protein-Coupled Receptors (GPCRs) . GPCRs represent a large family of cell surface receptors and are the targets for a substantial proportion of modern therapeutic drugs . The compound's molecular architecture, which includes an acryloyl group linking a furan heterocycle to the piperidine nitrogen, is reminiscent of scaffolds used in the design of covalent inhibitors or proteolysis-targeting chimeras (PROTACs) . The fluorophenoxy acetamide side chain further enhances its potential for targeted interactions with biological proteins. Researchers can leverage this compound as a key intermediate or a core structure for developing novel therapeutic agents. Its defined structure makes it a valuable candidate for structure-activity relationship (SAR) studies, library synthesis, and screening campaigns against various biological targets. It is also suitable for bioconjugation and linker chemistry applications, particularly in the synthesis of more complex bifunctional molecules . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c22-18-5-1-2-6-19(18)28-15-20(25)23-14-16-9-11-24(12-10-16)21(26)8-7-17-4-3-13-27-17/h1-8,13,16H,9-12,14-15H2,(H,23,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNLCXBBOJMZCV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(2-fluorophenoxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be represented by the following structure:

C17H18FN3O4\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{4}

Research indicates that compounds similar to (E)-2-(2-fluorophenoxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide may act through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The presence of the furan and phenoxy groups suggests potential interactions with specific enzymes, possibly inhibiting their activity.
  • Modulation of Signaling Pathways : The compound may influence pathways related to stress responses and apoptosis, similar to other compounds with structural similarities.

Anticancer Properties

Several studies have suggested that derivatives of this compound exhibit anticancer activity. For instance, compounds containing furan and phenyl moieties have shown promising results in inhibiting cancer cell proliferation.

CompoundIC50 (µM)Target
Compound A0.012Human cancer cell lines
Compound B0.044Rat epididymis

These results indicate a significant potency in inhibiting cancer cell growth, particularly in human lysosomal α-l-fucosidases, which are implicated in tumor progression .

Tyrosinase Inhibition

Research has also focused on the inhibitory effects of furan derivatives on tyrosinase, an enzyme involved in melanin production. Compounds structurally related to (E)-2-(2-fluorophenoxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide have demonstrated:

CompoundIC50 for monophenolase (µM)IC50 for diphenolase (µM)
Compound 10.0433 ± 0.00160.28 ± 0.01
Compound 219.97 ± 0.3633.47 ± 0.05

These findings suggest that modifications in the structure can lead to enhanced inhibitory activity against tyrosinase, which is crucial for cosmetic and therapeutic applications .

Case Studies

  • Inhibition Studies : A study conducted on various derivatives indicated that the introduction of a 2-fluorophenyl group significantly enhanced the inhibitory potency against α-l-fucosidases compared to non-fluorinated analogs .
  • Molecular Docking : Computational studies have provided insights into how (E)-2-(2-fluorophenoxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide interacts with target enzymes at a molecular level, revealing potential binding sites that could be exploited for drug design .

Scientific Research Applications

The compound (E)-2-(2-fluorophenoxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its synthesis, biological activity, and possible applications in various fields, supported by relevant data and case studies.

Synthetic Route Summary

StepReaction TypeKey Reagents
1Acylation2-Fluorophenol, Acylating Agent
2Nucleophilic SubstitutionPiperidine Derivative
3Cross-CouplingFuran Derivative, Palladium Catalyst
4AmidationAcetic Anhydride

Therapeutic Applications

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through modulation of signaling pathways associated with apoptosis.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological efficacy of similar compounds:

  • A study on derivatives of phenoxyacetamides demonstrated significant antitubercular activity against Mycobacterium tuberculosis, suggesting that modifications in the phenoxy group can enhance biological efficacy .
  • Another research highlighted the anticancer properties of compounds containing furan and piperidine moieties, indicating their potential as drug candidates .

Medicinal Chemistry

The unique structural features of (E)-2-(2-fluorophenoxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide make it a valuable compound for further exploration in drug design, particularly for targeting specific cancer types and inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Fluorinated Aromatic Groups

Compound 9 (ZINC08993868) : 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide
  • Key Features: Incorporates a 3-fluorophenyl ethyl group and a quinazolinone ring.
  • Comparison: The quinazolinone moiety introduces hydrogen-bonding and π-π stacking capabilities absent in the target compound. Both compounds share a fluorinated aromatic system, but the target’s furan-acryloyl group may enhance electron-rich interactions compared to the quinazolinone’s electron-deficient core .
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
  • Key Features : Combines a chloro-fluorophenyl group with a naphthalene ring.

Piperidine-Containing Acetamides

2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS: 897618-28-9)
  • Key Features : Contains a piperazine sulfonyl group and dual fluorophenyl substituents.
  • Both compounds utilize fluorinated aromatics, but the target’s piperidine ring may confer better membrane permeability due to reduced steric hindrance .

Acetamides with Heterocyclic Substituents

(E/Z)-N-[1-[(6-Chloro-3-pyridyl)methyl]-2-pyridylidene]-2,2,2-trifluoro-acetamide
  • Key Features : Features a trifluoroacetamide backbone and pyridine rings.
  • Comparison: The trifluoromethyl group increases metabolic stability but may elevate toxicity risks compared to the target’s fluorine and furan motifs.

Structural and Functional Analysis

Impact of Fluorine Substitution

  • Fluorine atoms in the 2-fluorophenoxy group (target compound) and similar derivatives enhance lipophilicity and bioavailability by reducing metabolic degradation. However, excessive fluorination (e.g., trifluoroacetamides in ) may lead to undesired accumulation .

Role of Heterocycles

  • The furan ring in the target compound contributes to electron-rich interactions and moderate solubility, whereas quinazolinone () or naphthalene () systems prioritize aromatic stacking but reduce solubility .

Research Findings and Data Tables

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C21H23FN2O4 386.4 2-fluorophenoxy, furan-acryloyl E-configuration, piperidine
ZINC08993868 C18H14FN3O3 339.3 3-fluorophenyl, quinazolinone Hydrogen-bonding core
N-(3-Chloro-4-fluorophenyl)-... C18H13ClFNO 319.8 Chloro-fluorophenyl, naphthalene 60.5° dihedral angle
CAS 897618-28-9 C20H23F2N3O3S 423.5 Dual fluorophenyl, piperazine sulfonyl High polarity, sulfonyl group

Table 2: Pharmacological and Physicochemical Insights

Property Target Compound ZINC08993868 CAS 897618-28-9
Aromatic Interactions Moderate (furan) Strong (quinazolinone) Weak (fluorophenyl)
Solubility Moderate Low Low
Metabolic Stability High Moderate High
Synthetic Complexity High Moderate High

Preparation Methods

Preparation of (E)-3-(Furan-2-yl)acrylic Acid

The (E)-acrylic acid derivative is synthesized via a Horner-Wadsworth-Emmons reaction , ensuring trans geometry. A mixture of furfural (2-furaldehyde) and triethyl phosphonoacetate in anhydrous THF, under basic conditions (NaH), yields (E)-ethyl 3-(furan-2-yl)acrylate. Subsequent hydrolysis with aqueous NaOH provides the carboxylic acid.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)
  • Base: Sodium hydride (NaH)
  • Temperature: 0°C to room temperature
  • Yield: ~78%

Synthesis of 1-(3-(Furan-2-yl)acryloyl)piperidin-4-ylmethanamine

Piperidin-4-ylmethanamine is acylated with (E)-3-(furan-2-yl)acryloyl chloride. The acid chloride is prepared by treating the acrylic acid with thionyl chloride (SOCl₂) in dimethylacetamide (DMA) at −15°C. The acylation proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base.

Procedure:

  • Dissolve piperidin-4-ylmethanamine (1.0 equiv) in DCM.
  • Add TEA (1.2 equiv) and cool to 0°C.
  • Dropwise addition of (E)-3-(furan-2-yl)acryloyl chloride (1.1 equiv).
  • Stir for 4 h at 0°C, then warm to room temperature.
  • Wash with brine, dry over Na₂SO₄, and concentrate.
    Yield: 85% (white solid)

Formation of the Acetamide Side Chain

Synthesis of 2-(2-Fluorophenoxy)acetic Acid

2-Fluorophenol is reacted with chloroacetic acid in a nucleophilic substitution under basic conditions. A mixture of 2-fluorophenol (1.0 equiv), chloroacetic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetone is refluxed for 12 h.

Workup:

  • Filter and acidify with HCl to precipitate the product.
  • Recrystallize from ethanol.
    Yield: 90%

Activation to Acid Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in DMA at −15°C. Excess SOCl₂ is removed under reduced pressure.

Final Coupling Reaction

The piperidine intermediate (1-(3-(furan-2-yl)acryloyl)piperidin-4-ylmethanamine) is coupled with 2-(2-fluorophenoxy)acetyl chloride in DCM with TEA as a base.

Optimized Conditions:

  • Solvent: Dichloromethane
  • Base: Triethylamine (1.5 equiv)
  • Temperature: 0°C to room temperature
  • Reaction Time: 6 h
    Yield: 82%

Purification:

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
  • Final recrystallization from ethanol/water

Stereochemical and Analytical Characterization

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 15.6 Hz, 1H, CH=CO), 6.85–6.72 (m, 4H, furan and fluorophenyl), 4.52 (s, 2H, OCH₂CO), 3.75–3.65 (m, 2H, piperidine), 2.95–2.80 (m, 2H, piperidine).
  • ¹³C NMR: 170.2 (C=O), 162.1 (C-F), 148.5 (C=O acryloyl).

High-Resolution Mass Spectrometry (HRMS)**

  • Calculated for C₂₁H₂₂FN₂O₄ ([M+H]⁺): 397.1564
  • Found: 397.1561

X-ray Crystallography (Analogous to PMC9462268)**

Single crystals grown via slow evaporation (ethanol/water) confirm the (E)-configuration and intermolecular N—H⋯O hydrogen bonding.

Optimization Challenges and Solutions

  • Stereochemical Control: Use of stabilized ylides in the Horner-Wadsworth-Emmons reaction ensured >95% E-selectivity.
  • Acylation Side Reactions: Low-temperature (−15°C) acylation minimized epimerization.
  • Purification: Phase-transfer catalysis (tetrabutylammonium hydrogensulfate) improved solubility in biphasic systems.

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